

# Barium Oxide: A Comprehensive Technical Guide to its Crystalline Structures and Lattice Parameters

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## Compound of Interest

Compound Name: Barium oxide

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This technical guide provides an in-depth analysis of the crystal structure and lattice parameters of **barium oxide** (BaO), a compound of significant interest in various scientific and industrial fields, including ceramics, glass manufacturing, and as a component in catalysts. This document summarizes key crystallographic data, details the experimental methodologies for its characterization, and presents a visual representation of its most common crystal structure.

## Overview of Barium Oxide Crystal Structures

**Barium oxide** (BaO) is a white, hygroscopic compound that primarily adopts a cubic crystal structure under ambient conditions.<sup>[1][2][3]</sup> However, other polymorphic forms, including hexagonal and tetragonal structures, have been observed under specific conditions such as high pressure or when synthesized as nanoparticles.<sup>[4][5][6][7][8][9][10]</sup>

### Cubic (Rock Salt) Structure

The most stable and common crystalline form of **barium oxide** is the cubic rock salt (NaCl) structure.<sup>[1][2][3][11][12]</sup> This structure is characterized by a face-centered cubic (FCC) lattice of barium ions with oxygen ions occupying the octahedral interstitial sites, and vice versa. Each ion is coordinated to six ions of the opposite charge, resulting in a (6,6)-coordination geometry. The space group for this cubic phase is Fm-3m.<sup>[12]</sup>

## Hexagonal and Tetragonal Structures

Under high pressure, **barium oxide** can undergo a phase transition to other crystalline forms. A hexagonal phase with the space group  $P6_3/mmc$  has been reported.<sup>[4]</sup> Additionally, various studies on **barium oxide** nanoparticles have identified a tetragonal crystal structure.<sup>[5][6][7][8][9][10]</sup>

## Tabulated Crystallographic Data

The following tables summarize the key lattice parameters for the different observed crystal structures of **barium oxide**.

Table 1: Crystallographic Data for Cubic **Barium Oxide** (Rock Salt Structure)

Parameter	Value	Reference
Crystal System	Cubic	<sup>[1][2][3][12]</sup>
Space Group	Fm-3m	<sup>[12]</sup>
Lattice Parameter (a)	5.58 Å	<sup>[12]</sup>
Ba-O Bond Length	2.79 Å	<sup>[12]</sup>
Density	5.86 g/cm <sup>3</sup>	<sup>[12]</sup>

Table 2: Crystallographic Data for Hexagonal **Barium Oxide**

Parameter	Value	Reference
Crystal System	Hexagonal	<sup>[4]</sup>
Space Group	$P6_3/mmc$	<sup>[4]</sup>
Lattice Parameter (a)	3.82 Å	<sup>[4]</sup>
Lattice Parameter (c)	6.65 Å	<sup>[4]</sup>
Ba-O Bond Length	2.76 Å	<sup>[4]</sup>
Density	6.06 g/cm <sup>3</sup>	<sup>[4]</sup>

Table 3: Crystallographic Data for Tetragonal **Barium Oxide**

Parameter	Value	Reference
Crystal System	Tetragonal	[8]
Space Group	P4/nmm	[8]
Lattice Parameter (a)	4.759 Å	[8]
Lattice Parameter (c)	3.951 Å	[8]

## Experimental Determination of Crystal Structure

The primary experimental technique for determining the crystal structure and lattice parameters of **barium oxide** is X-ray Diffraction (XRD).[\[5\]](#)[\[6\]](#)[\[13\]](#)

### X-ray Diffraction (XRD) Protocol

Objective: To determine the crystal structure, lattice parameters, and crystallite size of **barium oxide**.

Methodology:

- **Sample Preparation:** A fine powder of the **barium oxide** sample is prepared to ensure random orientation of the crystallites. For thin films, the film is deposited on a suitable substrate.
- **Instrumentation:** A powder X-ray diffractometer equipped with a Cu K $\alpha$  radiation source ( $\lambda = 1.5406 \text{ \AA}$ ) is typically used.
- **Data Collection:** The sample is mounted in the diffractometer, and the X-ray beam is directed onto it. The detector scans a range of  $2\theta$  angles (typically from  $10^\circ$  to  $80^\circ$ ) to measure the intensity of the diffracted X-rays at different angles.
- **Data Analysis:**
  - The resulting XRD pattern (a plot of intensity versus  $2\theta$ ) shows a series of diffraction peaks.

- The positions ( $2\theta$  values) of these peaks are used to determine the interplanar spacing (d-spacing) using Bragg's Law:  $n\lambda = 2d \sin(\theta)$ .
- The crystal structure is identified by comparing the experimental diffraction pattern with standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS).
- The lattice parameters are calculated from the d-spacings and the Miller indices (hkl) of the diffraction peaks.
- The average crystallite size (D) can be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation:  $D = K\lambda / (\beta \cos(\theta))$ , where K is the Scherrer constant (typically ~0.9),  $\lambda$  is the X-ray wavelength,  $\beta$  is the full width at half maximum (FWHM) of the diffraction peak in radians, and  $\theta$  is the Bragg angle.

## Visualization of Barium Oxide Crystal Structure

The following diagram illustrates the rock salt crystal structure of **barium oxide**.

Caption: Rock Salt Crystal Structure of **Barium Oxide**.

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